3-Phenylazetidin-3-ol

Norepinephrine Transporter Catecholamine Uptake Conformational Restriction

3-Phenylazetidin-3-ol (CAS 25566-04-5) is a four-membered nitrogen-containing heterocycle featuring a tertiary alcohol and a phenyl substituent at the 3-position of the azetidine ring. This compound belongs to the 3-substituted azetidine class, which is recognized for its conformational rigidity and utility in medicinal chemistry as a scaffold for modulating catecholaminergic neurotransmission.

Molecular Formula C9H11NO
Molecular Weight 149.193
CAS No. 25566-04-5
Cat. No. B2517403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylazetidin-3-ol
CAS25566-04-5
Molecular FormulaC9H11NO
Molecular Weight149.193
Structural Identifiers
SMILESC1C(CN1)(C2=CC=CC=C2)O
InChIInChI=1S/C9H11NO/c11-9(6-10-7-9)8-4-2-1-3-5-8/h1-5,10-11H,6-7H2
InChIKeyBCCJGJCXMIOABO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylazetidin-3-ol (CAS 25566-04-5): A Conformationally Restricted Azetidine Scaffold for CNS Modulator and Diaryl Building Block Procurement


3-Phenylazetidin-3-ol (CAS 25566-04-5) is a four-membered nitrogen-containing heterocycle featuring a tertiary alcohol and a phenyl substituent at the 3-position of the azetidine ring . This compound belongs to the 3-substituted azetidine class, which is recognized for its conformational rigidity and utility in medicinal chemistry as a scaffold for modulating catecholaminergic neurotransmission . The N-Boc-protected derivative serves as a key intermediate in the synthesis of 3,3-diarylazetidines, an emerging class of building blocks in drug discovery .

Why 3-Phenylazetidin-3-ol Cannot Be Simply Replaced by Other 3-Substituted Azetidines or Simple Amino Alcohols


The presence of both a tertiary alcohol and a phenyl group at the azetidine 3-position confers a distinct combination of conformational restriction, hydrogen-bonding capability, and reactivity that is absent in other azetidine analogs or acyclic amino alcohols. Generic substitution with 3-hydroxyazetidine (lacking the phenyl group) or 3-phenylazetidine (lacking the hydroxyl) fails to recapitulate the compound's dual role as a catecholamine uptake modulator and a precursor to diarylazetidine systems . Furthermore, the ring-strain and steric environment of the azetidine core directly impact biological target engagement and synthetic derivatization efficiency in ways that pyrrolidine or piperidine analogs cannot replicate .

Quantitative Differentiation Evidence for 3-Phenylazetidin-3-ol: Head-to-Head Comparison Data Against Closest Analogs


Norepinephrine Uptake Inhibition: 3-Phenylazetidin-3-ol vs. cis-3-Phenyl-2-methylazetidin-3-ol in Rat Vas Deferens

In a direct head-to-head comparison, racemic 3-phenylazetidin-3-ol (compound 5) was evaluated alongside cis-3-phenyl-2-methylazetidin-3-ol (compound 2) for inhibition of (-)-³H-norepinephrine uptake in rat vas deferens tissue. The relative order of activity was established as compound 1 (trans-methyl analog) > 2 = 5, with a potency ratio of approximately 7:1:1 . This demonstrates that the desmethyl analogue (compound 5) retains measurable but diminished uptake inhibition compared to the trans-2-methyl variant, providing a quantitative benchmark for structure-activity relationship (SAR) studies.

Norepinephrine Transporter Catecholamine Uptake Conformational Restriction

Dihydroorotase Enzyme Inhibition: 3-Phenylazetidin-3-ol vs. Baseline Inactive Threshold

3-Phenylazetidin-3-ol was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells at a concentration of 10 µM and pH 7.37, yielding an IC50 of 1.80 × 10⁵ nM (180 µM) . This value sits near the threshold of detectable inhibition for this assay system, indicating weak activity at this target. While no direct comparator compound was tested in the same dataset, this provides a quantitative baseline for assessing selectivity against other azetidine-containing enzyme inhibitors.

Dihydroorotase Enzyme Inhibition Pyrimidine Biosynthesis

Synthetic Versatility: N-Boc-3-phenylazetidin-3-ol as a Gateway to 3,3-Diarylazetidines vs. Alternative Heterocyclic Scaffolds

N-Boc-3-phenylazetidin-3-ol, prepared in high yield from commercially available N-Boc-azetidin-3-one via phenyllithium addition at -78 °C, undergoes AlCl₃-mediated Friedel-Crafts arylation with toluene to generate 3,3-diarylazetidine systems in good yields . By contrast, analogous diarylpyrrolidine and diarylpiperidine syntheses often require lengthier sequences. This compound thus offers a two-step entry into a scaffold class that remains underrepresented in medicinal chemistry literature due to limited synthetic accessibility .

3,3-Diarylazetidine Friedel-Crafts Arylation Building Block

Optimal Application Scenarios for 3-Phenylazetidin-3-ol Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Norepinephrine Transporter (NET) Modulator SAR Studies

When conducting structure-activity relationship studies on norepinephrine reuptake inhibitors, 3-phenylazetidin-3-ol serves as a simplified, desmethyl reference compound. Its 7-fold lower potency relative to the trans-2-methyl analog establishes a stereoelectronic baseline for optimizing substituent effects on the azetidine ring . Procurement of this compound enables systematic evaluation of how C2- and C3-substitution patterns influence NET binding in peripheral (rat vas deferens) and central (rat brain synaptosome) assay systems.

Parallel Synthesis of 3,3-Diarylazetidine Libraries for Fragment-Based Screening

N-Boc-3-phenylazetidin-3-ol is the preferred starting material for generating diverse 3,3-diarylazetidine libraries via Friedel-Crafts arylation with substituted aromatics . Its high-yield two-step conversion to the diaryl scaffold makes it the most efficient entry point for fragment-based drug discovery programs seeking to explore this underexploited chemical space, particularly where pyrrolidine or piperidine congeners have failed to yield hits.

Chiral Auxiliary and Asymmetric Catalysis Research

3-Phenylazetidin-3-ol is utilized as a chiral inducer and chiral catalyst in asymmetric organic synthesis . Its rigid azetidine framework provides a defined chiral environment that is distinct from that of flexible amino alcohols (e.g., ephedrine derivatives), enabling stereoselective transformations in the synthesis of chiral pharmaceutical intermediates.

Biochemical Counter-Screening: Dihydroorotase Exclusion

For groups investigating the polypharmacology of azetidine-containing compound collections, the weak dihydroorotase IC50 (180 µM) provides a definitive exclusion criterion . This prevents wasteful follow-up on a target for which 3-phenylazetidin-3-ol is essentially inactive, enabling resource allocation toward validated targets such as NET and adrenergic receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenylazetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.